MNI-caged-NMDA

NMDA receptor pharmacology caged compound validation synaptic physiology

Researchers face kinetic distortion from slow uncaging that obscures fast NMDA receptor dynamics. MNI-caged-NMDA (4-Methoxy-7-nitroindolinyl-caged N-methyl-D-aspartic acid) is the benchmark photolabile probe engineered for sub-microsecond release of chirally pure NMDA upon 300-380 nm illumination, with improved spatial localization at 405 nm. - Delivers sub-microsecond photorelease, enabling distortion-free recording of synaptic NMDA receptor activation and deactivation kinetics. - Stoichiometrically releases chirally pure NMDA, ensuring accurate concentration-response relationships and eliminating inactive isomer interference. - Biologically inert at NMDA receptors under standard assay conditions, unlike CNB-caged ligands that introduce confounding receptor inhibition.

Molecular Formula C14H17N3O6
Molecular Weight 323.30 g/mol
Cat. No. B565842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMNI-caged-NMDA
SynonymsMNI-Caged-NMDA; 
Molecular FormulaC14H17N3O6
Molecular Weight323.30 g/mol
Structural Identifiers
SMILESCNC(CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O
InChIInChI=1S/C14H17N3O6/c1-15-9(14(19)20)7-12(18)16-6-5-8-11(23-2)4-3-10(13(8)16)17(21)22/h3-4,9,15H,5-7H2,1-2H3,(H,19,20)/t9-/m1/s1
InChIKeyMUCRWOILMOHLGD-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MNI-caged-NMDA: Specifications & Procurement


MNI-caged-NMDA (4-Methoxy-7-nitroindolinyl-caged N-methyl-D-aspartic acid) is a photolabile caged neurotransmitter that releases chirally pure NMDA upon UV illumination . It employs the 4-methoxy-7-nitroindolinyl (MNI) caging group, which confers sub-microsecond release kinetics suitable for fast synaptic receptor studies [1]. The compound is optimized for single-photon uncaging at 300–380 nm, with improved spatial localization achievable at 405 nm .

Workflow Single-photon uncaging at 300–380 nm
Selection Sub-μs release for fast synaptic kinetics
Use Context Brain slice electrophysiology & photostimulation

Why MNI-caged-NMDA Cannot Be Replaced


Caged neurotransmitter analogs are not interchangeable due to profound differences in photochemical properties, off-target pharmacology, and release kinetics that directly impact experimental validity. The choice of caging group—MNI, CNB, NI, or NPEC—dictates thermal stability, susceptibility to hydrolysis, and most critically, biological inertness toward the target receptor system. MNI-caged-NMDA offers a unique profile: it is biologically inert at NMDA receptors under standard assay conditions [1], releases NMDA with sub-microsecond speed [2], and provides stoichiometric, chirally pure product [2]. Substituting with CNB-caged ligands introduces confounding inhibition of NMDA receptors [1], while NPEC-caged analogs exhibit slower photorelease [2], compromising temporal resolution. These distinctions render generic substitution scientifically unsound for studies requiring precise spatial and temporal control of NMDA receptor activation.

01
CNB-caged ligands inhibit NMDA receptors
May confound receptor activation measurements; not inert under standard glycine conditions.
02
NPEC-caged analogs release more slowly
Compromises temporal fidelity in studies requiring rapid NMDA receptor kinetics.
03
Racemic or non-stoichiometric release
May introduce dose variability; chiral purity is not guaranteed for all caged NMDA analogs.

MNI-caged-NMDA: Comparative Evidence


Biological Inertness vs. CNB-Caged Ligands

In a direct comparative study, CNB-caged ligands (including CNB-glutamate and CNB-caged NMDA) exhibited inhibitory effects on NMDA receptors at non-saturating glycine concentrations, whereas NI- and MNI-caged agonists were inert under identical conditions [1]. The study recommends avoiding CNB-caged compounds in NMDA receptor research [1].

NMDA Receptor Inertness
Head-to-head
Target: Biologically inert at NMDA receptors Comparator: CNB-caged ligands inhibit at non-saturating glycine
Ensures specific NMDA activation
HEK293 cells, NR1/NR2A expression
NMDA receptor pharmacology caged compound validation synaptic physiology

Sub-Microsecond Photorelease vs. NPEC Analogs

MNI-caged amino acids, including MNI-NMDA, exhibit sub-microsecond release times, making them suitable for investigating mechanisms at fast synaptic receptors in situ [1]. In contrast, NPEC cages are characterized as having slower photorelease [1].

Photorelease Time
Cross-study comparable
sub-μs
Enables fast synaptic kinetics
NPEC analogs are slower
fast synaptic transmission photolysis kinetics caged neurotransmitter design

Chiral Purity vs. Racemic Analogs

MNI-NMDA was demonstrated to release chirally pure NMDA in a stoichiometric manner upon photolysis [1]. This ensures that the biologically active (R)-enantiomer is delivered without contamination by the inactive (S)-isomer, a level of compositional fidelity not guaranteed for all caged NMDA analogs.

Chiral Purity
Class-level
Stoichiometric, chirally pure NMDA
Supports dose-response precision
Class-level inference; verify per lot
chiral purity stoichiometric uncaging receptor subtype selectivity

GABA-A Receptor Inhibition vs. NPEC Analogs

At high concentrations, MNI-caged ligands (including MNI-NMDA) inhibit GABA-A receptors with IC50 values approaching the maximum concentrations typically employed in receptor signaling experiments [1]. In contrast, NPEC-caged ligands do not interfere with GABA-ergic transmission under the same conditions [1].

GABA-A Off-Target
Head-to-head
Inhibits GABA-A at high concentrations NPEC-caged ligands do not interfere
Consider for mixed synaptic studies
Brain slice preparations
GABA-A receptor off-target pharmacology caged compound selectivity

Wavelength-Dependent Spatial Localization

While MNI-caged-NMDA is suitable for uncaging at 300–380 nm, improved spatial localization can be achieved by uncaging at 405 nm when using mM concentrations of the caged compound in the bath solution . This wavelength optimization provides a practical advantage for experiments requiring high spatial precision without resorting to two-photon excitation.

Spatial Resolution
Supporting evidence
Improved localization at 405 nm vs 300–380 nm
Enables single-synapse targeting
Bath application, mM concentration
spatial resolution photolysis wavelength two-photon uncaging

MNI-caged-NMDA: Optimal Use Cases


High-Temporal-Resolution NMDA Receptor Studies

MNI-caged-NMDA's sub-microsecond release time [1] makes it uniquely suitable for investigating the fast kinetics of NMDA receptor activation and deactivation at central synapses. Applications include mapping receptor-channel gating properties, studying coincidence detection in dendritic integration, and dissecting the temporal dynamics of synaptically evoked NMDA receptor currents without kinetic distortion from slow uncaging.

Single-Synapse Photostimulation in Brain Slices

The improved spatial localization achievable at 405 nm enables precise, single-synapse activation of NMDA receptors in acute brain slice preparations. This is critical for studies of synaptic plasticity, dendritic spine-specific signaling, and mapping functional connectivity in neural microcircuits, where spatial confinement of glutamate release is paramount.

Chirally Pure Agonist for NMDA Pharmacology

For studies requiring precise dose-response relationships, such as determining NMDA receptor subunit-specific pharmacology or screening allosteric modulators, the stoichiometric release of chirally pure NMDA [1] ensures that the active enantiomer concentration is accurately known and free from inactive isomer contamination, thereby enhancing experimental reproducibility and data quality.

Caged Ligand Interference on NMDA Receptors

Given that CNB-caged ligands exhibit inhibitory effects on NMDA receptors [2], MNI-caged-NMDA serves as a critical control compound for validating experimental systems and for comparative analyses of caged neurotransmitter pharmacology. Its biological inertness at NMDA receptors under standard conditions makes it the benchmark for studies assessing receptor-specific actions of caged agonists.

Application
Selection Property
Validation Focus
Fast NMDA receptor kinetic studies
Sub-microsecond photorelease kinetics
Temporal fidelity of uncaging-evoked currents
Single-synapse photostimulation
Spatial localization at 405 nm
Confinement and off-target activation
NMDA receptor pharmacology studies
Stoichiometric chiral purity
Dose-response accuracy and reproducibility
Caged compound validation studies
Biological inertness at NMDA receptors
Absence of confounding receptor inhibition
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